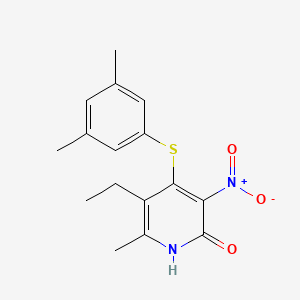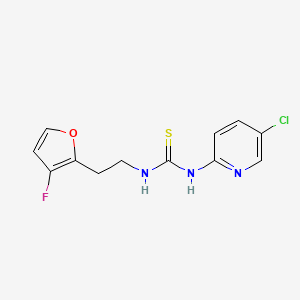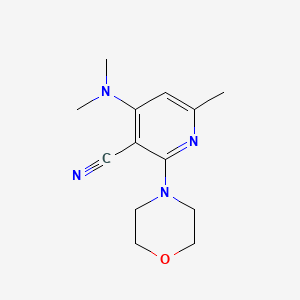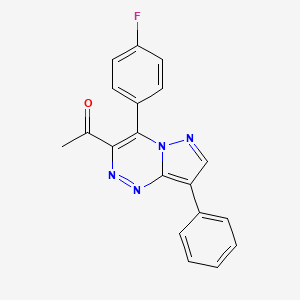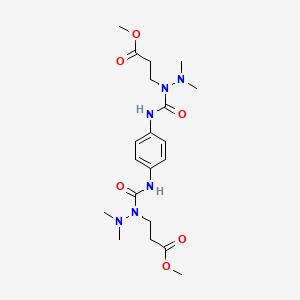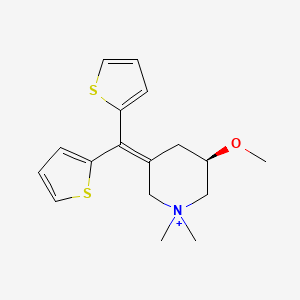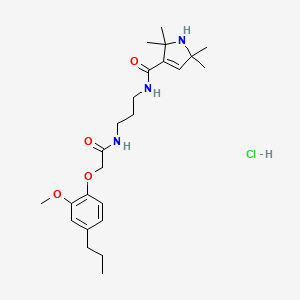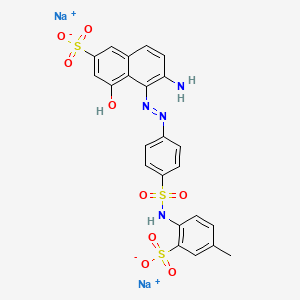
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is a synthetic organic compound commonly used as a dye. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate typically involves a multi-step process:
Diazotization: The starting material, 4-methyl-2-sulphonatophenylamine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-amino-4-hydroxy-5-naphthalenesulphonic acid under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce additional sulphonate groups, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in analytical chemistry for complexometric titrations.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can undergo reduction to form amines, which can interact with various biological molecules. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with polar molecules and surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium 6-amino-4-hydroxy-5-((4-nitro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Similar structure but with a nitro group instead of the methyl group.
Disodium 6-amino-4-hydroxy-5-((4-chloro-2-sulphonatophenyl)azo)naphthalene-2-sulphonate: Contains a chloro group instead of the methyl group.
Uniqueness
Disodium 6-amino-4-hydroxy-5-((4-(((4-methyl-2-sulphonatophenyl)amino)sulphonyl)phenyl)azo)naphthalene-2-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the methyl group and additional sulphonate groups enhances its solubility and stability, making it particularly useful in various industrial and research applications.
Eigenschaften
CAS-Nummer |
84852-24-4 |
|---|---|
Molekularformel |
C23H18N4Na2O9S3 |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
disodium;6-amino-4-hydroxy-5-[[4-[(4-methyl-2-sulfonatophenyl)sulfamoyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C23H20N4O9S3.2Na/c1-13-2-9-19(21(10-13)39(34,35)36)27-37(29,30)16-6-4-15(5-7-16)25-26-23-18(24)8-3-14-11-17(38(31,32)33)12-20(28)22(14)23;;/h2-12,27-28H,24H2,1H3,(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2 |
InChI-Schlüssel |
BPNBDRFMIGSYRB-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



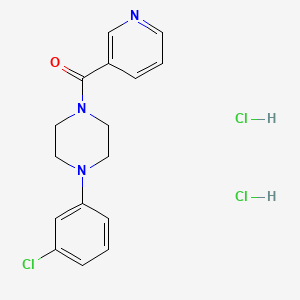
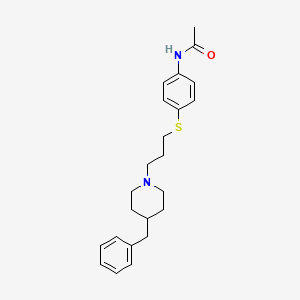
![1-[4-[(Acetylamino)sulphonyl]butyl]-2-[2-[2-(4-chlorophenyl)-1-methyl-1h-indol-3-yl]vinyl]-5-(methoxycarbonyl)-3,3-dimethyl-3h-indolium bromide](/img/structure/B12738328.png)

